

# 3-Methoxybenzamide (CAS 5813-86-5): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Methoxybenzamide

Cat. No.: B147233

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## Abstract

**3-Methoxybenzamide** (3-MBA), with the Chemical Abstracts Service (CAS) number 5813-86-5, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT).<sup>[1][2][3][4][5]</sup> This technical guide provides a comprehensive overview of **3-Methoxybenzamide**, including its chemical and physical properties, biological activities, and potential applications. Detailed experimental protocols for assessing its enzymatic inhibition, effects on bacterial cell division, and influence on plant tissue culture are provided. Furthermore, this guide illustrates key signaling pathways associated with PARP inhibition to support further research and drug development efforts.

## Chemical and Physical Properties

**3-Methoxybenzamide** is a white solid organic compound.<sup>[6][7]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5813-86-5	[1][2][3][6]
Molecular Formula	C8H9NO2	[1][2][3][8]
Molecular Weight	151.16 g/mol	[1][3][8][9]
IUPAC Name	3-methoxybenzamide	[8]
Synonyms	m-Anisamide, Benzamide, 3-methoxy-	[3][8][10]
Appearance	White Solid	[6][7]
Melting Point	132 - 135 °C	[6][7][9][11]
Solubility	DMSO: 27 mg/mL	[1]
SMILES	<chem>COc1cccc(c1)C(N)=O</chem>	[9]
InChI	1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)	[9]
InChIKey	VKPLPDIMEREJJF-UHFFFAOYSA-N	[9]

## Biological Activity and Applications

**3-Methoxybenzamide** is recognized primarily for its role as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) with a  $K_i$  value of less than 2  $\mu\text{M}$ .<sup>[1]</sup> PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.<sup>[8][10]</sup> By inhibiting PARP, **3-Methoxybenzamide** can potentiate the effects of DNA-damaging agents, a strategy explored in cancer therapy.

Beyond its effects on mammalian cells, **3-Methoxybenzamide** has demonstrated biological activity in other organisms:

- **Bacteriology:** It inhibits cell division in *Bacillus subtilis*, leading to cell filamentation and lysis. This effect is linked to the inhibition of the cell division protein FtsZ.<sup>[2][4]</sup>

- Plant Science: **3-Methoxybenzamide** has been shown to enhance in vitro plant growth and microtuberization in species like the blue potato (*Solanum tuberosum*).[\[2\]](#)[\[4\]](#)[\[12\]](#)

These diverse activities suggest its potential as a research tool in various fields, from oncology to microbiology and agriculture.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activity of **3-Methoxybenzamide**.

### PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the inhibitory activity of compounds like **3-Methoxybenzamide**.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To quantify the inhibition of PARP1 activity by **3-Methoxybenzamide** in vitro.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

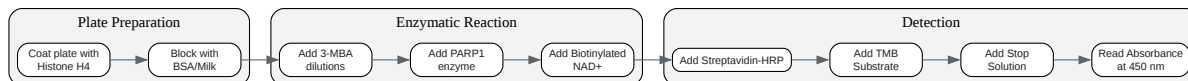
- Human PARP1 enzyme
- Histone H4
- 200  $\mu$ M NAD<sup>+</sup> solution
- **3-Methoxybenzamide** (or other inhibitors)
- PARP1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl<sub>2</sub>, 0.1% Triton X-100)
- Phosphate Buffered Saline (PBS)
- PBST (PBS + 0.05% Tween-20)

- Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
- Streptavidin-HRP conjugate
- Colorimetric HRP substrate (e.g., TMB)
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- 96-well microplate
- Microplate reader

Procedure:

- Plate Coating:
  - Dilute histone H4 to 10 µg/mL in PBS.
  - Add 50 µL of the histone H4 solution to each well of a 96-well plate.
  - Incubate overnight at 4°C.
  - Wash the plate three times with 200 µL/well of PBST.[\[14\]](#)
- Blocking:
  - Add 200 µL/well of Blocking Buffer.
  - Incubate for 90 minutes at room temperature.[\[14\]](#)
  - Wash the plate three times with 200 µL/well of PBST.
- Inhibitor Preparation:
  - Prepare a series of dilutions of **3-Methoxybenzamide** in PARP1 Assay Buffer. A final concentration range of 0.1 µM to 1 mM is a reasonable starting point.
- Enzyme Reaction:

- Prepare a Master Mix containing PARP1 Assay Buffer, activated DNA (if required by the enzyme), and biotinylated NAD<sup>+</sup>.
- Add 25 µL of the **3-Methoxybenzamide** dilutions to the appropriate wells.
- Add 25 µL of diluted PARP1 enzyme (e.g., 1 nM final concentration) to each well, except for the "no enzyme" control wells.[\[14\]](#)
- Initiate the reaction by adding 50 µL of the Master Mix to all wells.
- Incubate for 1 hour at room temperature.
- Detection:
  - Wash the plate four times with 200 µL/well of PBST.
  - Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:5000).
  - Add 100 µL of diluted Streptavidin-HRP to each well.
  - Incubate for 1 hour at room temperature.
  - Wash the plate four times with 200 µL/well of PBST.
  - Add 100 µL of colorimetric HRP substrate to each well.
  - Incubate in the dark until sufficient color develops (typically 15-30 minutes).
  - Add 100 µL of stop solution to each well.
- Data Analysis:
  - Measure the absorbance at 450 nm using a microplate reader.
  - Calculate the percentage of inhibition for each concentration of **3-Methoxybenzamide** relative to the "no inhibitor" control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.



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Caption: Workflow for the colorimetric PARP1 inhibition assay.

## Analysis of *Bacillus subtilis* Cell Filamentation

This protocol describes a method to observe and quantify the filamentation of *Bacillus subtilis* cells induced by **3-Methoxybenzamide** using fluorescence microscopy.

Objective: To visualize and measure the effect of **3-Methoxybenzamide** on the morphology of *Bacillus subtilis*.

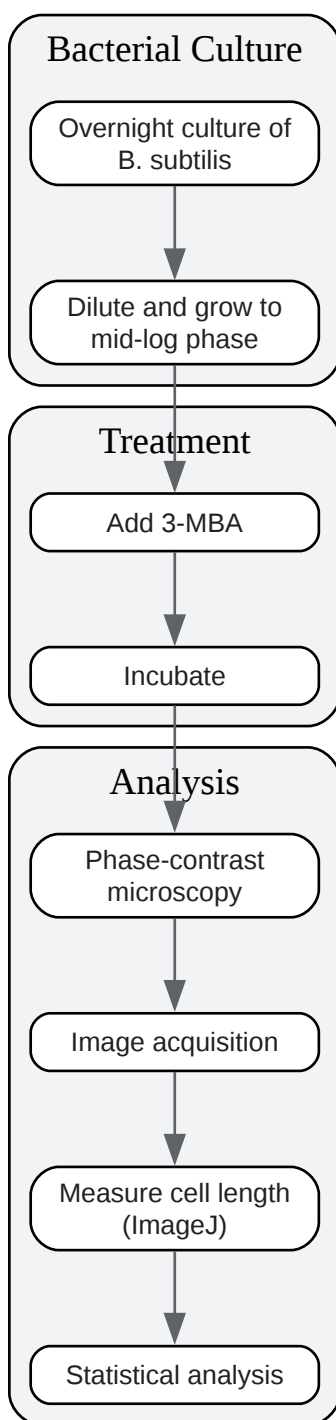
Principle: **3-Methoxybenzamide** inhibits FtsZ, a key protein in bacterial cell division, leading to the formation of elongated, filamentous cells. This can be observed using phase-contrast microscopy and quantified by measuring cell length.

Materials:

- *Bacillus subtilis* strain (e.g., strain 168)
- Luria-Bertani (LB) medium
- **3-Methoxybenzamide**
- Microscope slides and coverslips
- Fluorescence microscope with phase-contrast capabilities
- Image analysis software (e.g., ImageJ)

Procedure:

- Bacterial Culture:
  - Inoculate an overnight culture of *Bacillus subtilis* in LB medium at 37°C with shaking.
  - The next day, dilute the overnight culture into fresh LB medium to an OD600 of approximately 0.05.
  - Grow the culture at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).
- Treatment:
  - Divide the culture into two flasks. To one, add **3-Methoxybenzamide** to a final concentration of 10 mM (or a desired concentration range). The other flask will serve as the untreated control.
  - Continue to incubate both cultures at 37°C with shaking.
- Microscopy:
  - At various time points (e.g., 0, 1, 2, and 3 hours) after adding the inhibitor, take a small aliquot from each culture.
  - Place a drop of the culture onto a microscope slide and cover with a coverslip.
  - Observe the cells under a fluorescence microscope using phase-contrast optics.
  - Capture images of multiple fields of view for both the treated and untreated samples.
- Image Analysis:
  - Use image analysis software to measure the length of at least 100 individual cells for each condition and time point.
  - Calculate the average cell length and standard deviation.
  - Compare the average cell length of the treated cells to the untreated control cells at each time point.



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Caption: Experimental workflow for analyzing bacterial cell filamentation.

## In Vitro Potato Microtuberization Assay



This protocol is a general guideline for assessing the effect of **3-Methoxybenzamide** on the in vitro formation of microtubers in potato.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To determine the effect of **3-Methoxybenzamide** on the induction and development of potato microtubers in tissue culture.

Principle: Plant tissue culture techniques allow for the propagation of plants under sterile and controlled conditions. The addition of plant growth regulators and other compounds, like **3-Methoxybenzamide**, can influence development, including the formation of microtubers.

Materials:

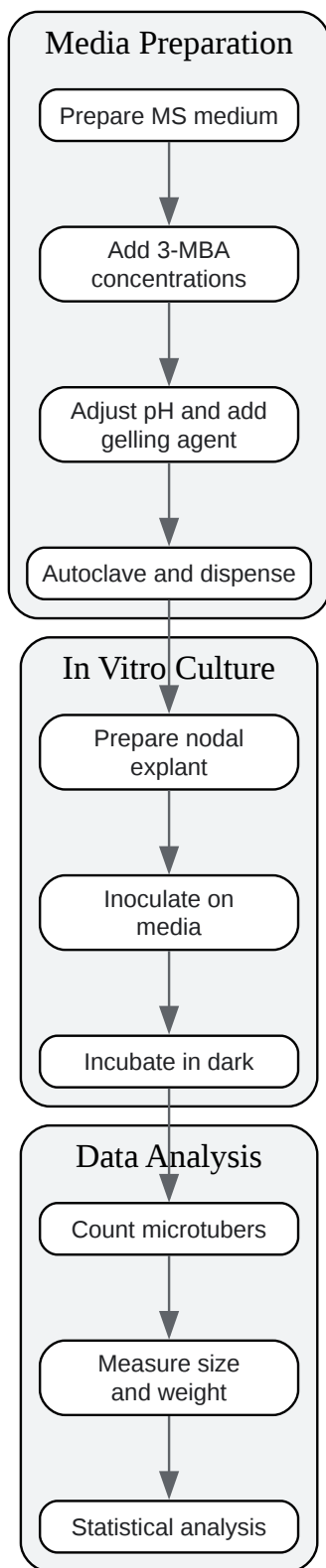
- Sterile in vitro potato plantlets
- Murashige and Skoog (MS) medium, including vitamins and sucrose (80 g/L is often used for tuberization)[\[17\]](#)
- Plant growth regulators (e.g., BAP, Kinetin) as required for the specific potato variety
- **3-Methoxybenzamide**
- Gelling agent (e.g., agar)
- Sterile culture vessels (e.g., test tubes or flasks)
- Laminar flow hood
- Autoclave
- Growth chamber or incubator

Procedure:

- Media Preparation:
  - Prepare MS medium with the desired concentration of sucrose and plant growth regulators.

- Divide the medium into aliquots and add different concentrations of **3-Methoxybenzamide** (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM). A no-inhibitor control is essential.
- Adjust the pH of the media to approximately 5.8.
- Add the gelling agent and heat to dissolve.
- Dispense the media into culture vessels.
- Autoclave the media and allow it to solidify.
- Explant Preparation and Inoculation:
  - Under sterile conditions in a laminar flow hood, take nodal cuttings from the in vitro potato plantlets. Each cutting should have at least one axillary bud.
  - Inoculate one nodal cutting into each culture vessel, ensuring the node is in contact with the medium.
- Incubation:
  - Incubate the cultures in a growth chamber. For microtuberization, complete darkness and a temperature of around 18-20°C are often required.[\[17\]](#)[\[18\]](#)
- Data Collection:
  - After a set period (e.g., 4-8 weeks), record the following data for each treatment:
    - Number of microtubers per explant.
    - Diameter and fresh weight of the microtubers.
    - Qualitative observations of plantlet health.
- Data Analysis:
  - Calculate the average number and size of microtubers for each concentration of **3-Methoxybenzamide**.

- Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.



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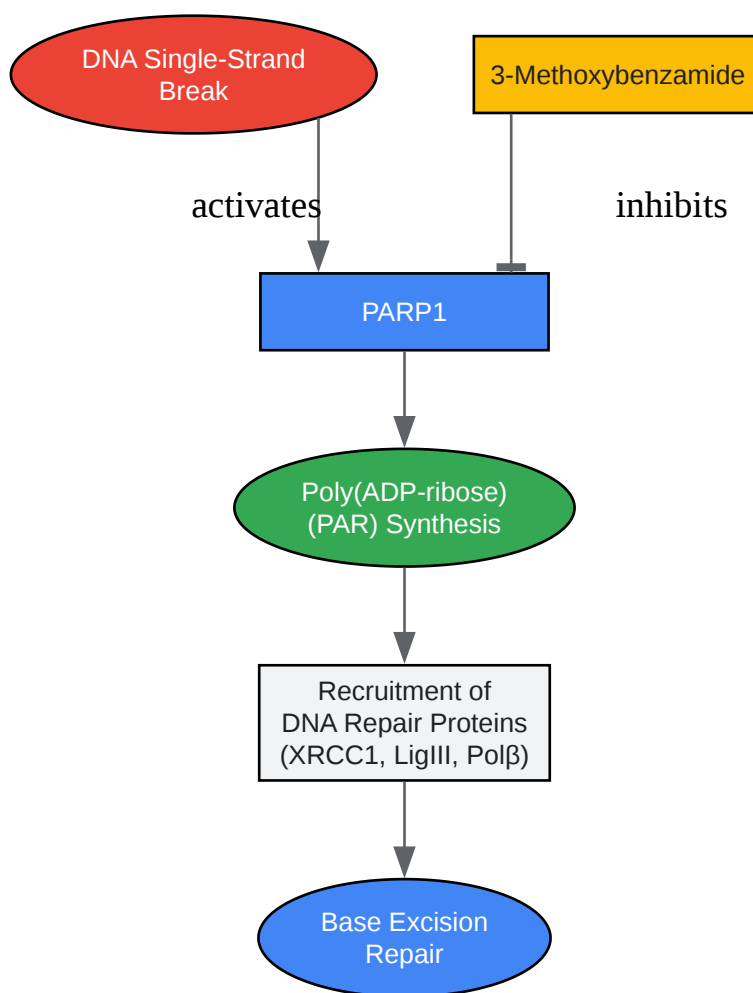
Caption: Workflow for the in vitro potato microtuberization assay.

## Signaling Pathways

The primary mechanism of action of **3-Methoxybenzamide** is the inhibition of PARP enzymes. This has significant implications for several cellular signaling pathways, particularly those involved in DNA repair and cell death.

### PARP1 in DNA Damage Response

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating base excision repair (BER).

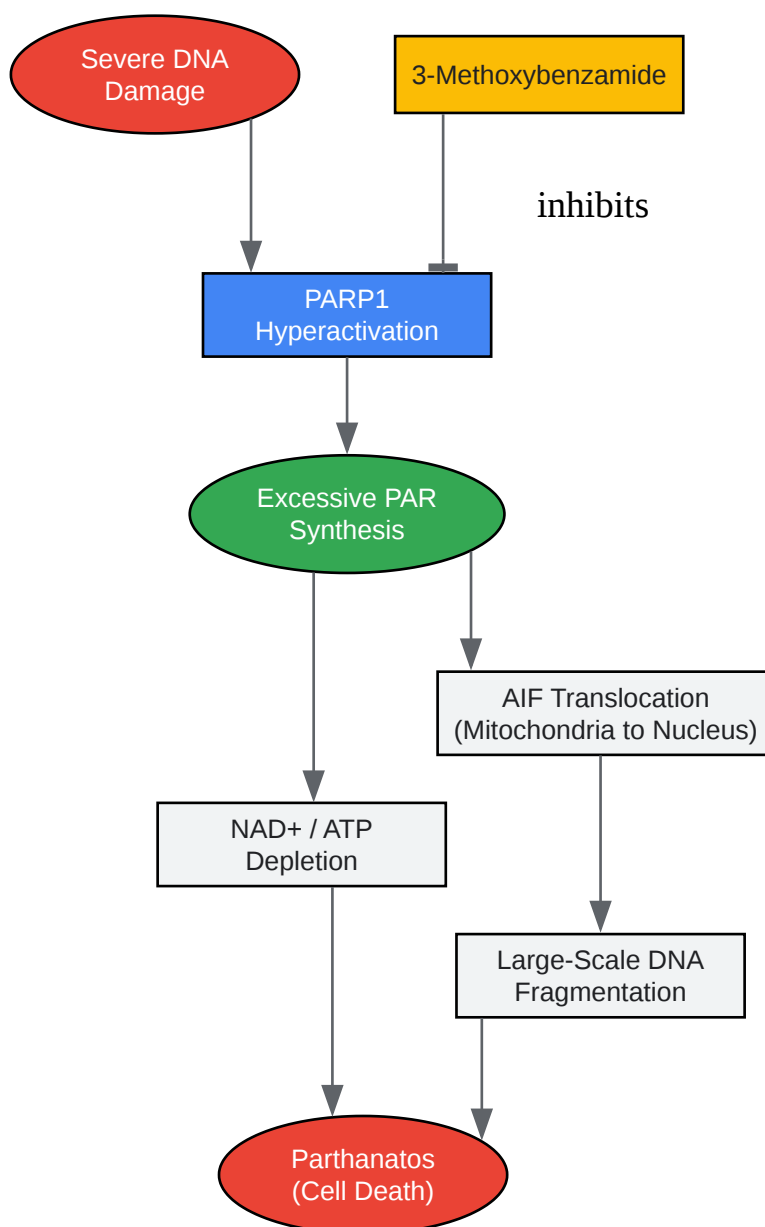


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Caption: PARP1 signaling in the DNA damage response.

## PARP1-Mediated Cell Death (Parthanatos)

Under conditions of severe DNA damage, hyperactivation of PARP1 can lead to a form of programmed necrosis known as parthanatos.<sup>[21]</sup> This process is distinct from apoptosis. Excessive PAR synthesis leads to the depletion of cellular NAD<sup>+</sup> and ATP stores. The PAR polymer can also directly signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces large-scale DNA fragmentation and cell death.<sup>[2][4]</sup>



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Caption: PARP1-mediated cell death pathway (Parthanatos).

## Safety and Handling

**3-Methoxybenzamide** is considered hazardous.[6] It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be handled in a well-ventilated area or a fume hood.[21] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[6][21]

## Conclusion

**3-Methoxybenzamide** is a valuable research tool for studying the roles of PARP and ADP-ribosylation in various biological processes. Its inhibitory activity has implications for cancer research, microbiology, and plant science. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential applications of this compound. As with any biologically active molecule, a thorough understanding of its properties and appropriate handling procedures are essential for safe and effective research.

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## References

- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 3. PARP1-mediated necrosis is dependent on parallel JNK and Ca<sup>2+</sup>/calpain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of necrotic cell death: p53, PARP1 and cyclophilin D-overlapping pathways of regulated necrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar [semanticscholar.org]

- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNF-induced necroptosis and PARP-1-mediated necrosis represent distinct routes to programmed necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 16. interchim.fr [interchim.fr]
- 17. Standardization of protocol for in vitro tuberization in potato (*Solanum tuberosum*) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. scribd.com [scribd.com]
- 20. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 21. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
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